molecular formula C11H11NO3 B1407613 2-(Cyclopent-3-en-1-yloxy)isonicotinic acid CAS No. 1355334-65-4

2-(Cyclopent-3-en-1-yloxy)isonicotinic acid

Cat. No.: B1407613
CAS No.: 1355334-65-4
M. Wt: 205.21 g/mol
InChI Key: IVQBEBHEVRONPV-UHFFFAOYSA-N
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Description

2-(Cyclopent-3-en-1-yloxy)isonicotinic acid is an organic compound that features a cyclopentene ring attached to an isonicotinic acid moiety via an ether linkage

Scientific Research Applications

2-(Cyclopent-3-en-1-yloxy)isonicotinic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopent-3-en-1-yloxy)isonicotinic acid typically involves the reaction of isonicotinic acid with cyclopent-3-en-1-ol under specific conditions. One common method includes the use of a base such as triethylamine to promote the formation of the ether linkage. The reaction is usually carried out in an organic solvent like ethanol at room temperature to achieve good yields and high diastereoselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopent-3-en-1-yloxy)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ether linkage can be targeted.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

    Oxidation: Formation of cyclopentenone derivatives or carboxylic acids.

    Reduction: Formation of cyclopentane derivatives.

    Substitution: Formation of various substituted isonicotinic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclopent-3-en-1-yloxy)isonicotinic acid is unique due to its combination of a cyclopentene ring and an isonicotinic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-cyclopent-3-en-1-yloxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-11(14)8-5-6-12-10(7-8)15-9-3-1-2-4-9/h1-2,5-7,9H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQBEBHEVRONPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1OC2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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